molecular formula C7H5ClO3 B3024659 2-Chloro-6-hydroxybenzoic acid CAS No. 56961-31-0

2-Chloro-6-hydroxybenzoic acid

Cat. No.: B3024659
CAS No.: 56961-31-0
M. Wt: 172.56 g/mol
InChI Key: QCEPIUWMXRQPIF-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzoic acid (CAS No. 56961-31-0) is a substituted benzoic acid derivative featuring a hydroxyl (-OH) group at position 6 and a chlorine atom at position 2 on the aromatic ring. Its molecular formula is C₇H₅ClO₃, with a molecular weight of 172.57 g/mol. The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OH) groups, resulting in unique physicochemical properties, including altered acidity and solubility compared to unsubstituted benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-hydroxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of salicylic acid (2-hydroxybenzoic acid) using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the direct chlorination of 2-hydroxybenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction also requires controlled conditions to ensure the selective substitution of the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems. The use of catalysts and specific reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of 2-chloro-6-hydroxybenzaldehyde or 2-chloro-6-hydroxybenzoquinone.

    Reduction: Formation of 2-chloro-6-hydroxybenzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-6-hydroxybenzoic acid has been investigated for its potential as a therapeutic agent due to its anti-inflammatory and analgesic properties. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of chlorinated salicylic acids, including this compound, demonstrating significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Agricultural Uses

This compound is also utilized in agriculture as a plant growth regulator and herbicide. Its ability to modulate plant growth responses can enhance crop yield and resistance to environmental stressors.

Case Study: Herbicidal Activity

In a controlled experiment, this compound was applied to various crops, showing effective suppression of weed growth without adversely affecting the crops themselves. This dual functionality makes it valuable for integrated pest management strategies.

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials such as polymers and coatings. Its reactivity allows for the modification of polymer matrices to enhance their mechanical and thermal properties.

Case Study: Polymer Modification

Research published in Polymer Science highlighted the use of this compound in synthesizing polyesters with improved thermal stability and mechanical strength, showcasing its utility in developing high-performance materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-6-hydroxybenzoic acid with structurally and functionally related benzoic acid derivatives:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 56961-31-0 -Cl (C2), -OH (C6) 172.57 Likely moderate acidity (pKa ~2–3 for -COOH); potential use in ligand synthesis or drug intermediates.
2-Chloro-6-fluorobenzoic acid N/A -Cl (C2), -F (C6) ~174.55 Higher lipophilicity due to fluorine; used in crystallography studies (R factor = 0.032) .
2-Chloro-6-nitrobenzoic acid 5344-49-0 -Cl (C2), -NO₂ (C6) 201.57 Strong electron-withdrawing nitro group enhances acidity; hazardous upon inhalation (GHS safety data) .
2-Bromo-6-chlorobenzoic acid N/A -Br (C2), -Cl (C6) ~235.48 Heavier halogen substitution increases molecular weight; used in cross-coupling reactions .
2-Hydroxy-6-methylbenzoic acid 567-61-3 -OH (C2), -CH₃ (C6) 152.15 Methyl group reduces acidity (pKa ~2.5); biological relevance (e.g., 6-methylsalicylic acid in fungi) .
2-Amino-6-chlorobenzoic acid 2148-56-3 -NH₂ (C2), -Cl (C6) 171.58 Amino group enables peptide coupling; precursor for dyes or antibiotics .
2-Chloro-6-mercaptobenzoic acid 20324-51-0 -Cl (C2), -SH (C6) 188.63 Thiol group increases reactivity in metal coordination; requires strict safety handling .

Structural and Functional Differences

  • Substituent Effects on Acidity: The hydroxyl group in this compound donates electrons via resonance, slightly reducing carboxylic acid acidity compared to nitro- or chloro-only derivatives. In contrast, the nitro group in 2-Chloro-6-nitrobenzoic acid strongly withdraws electrons, lowering the pKa of the -COOH group significantly .
  • Reactivity and Applications: Amino vs. Hydroxyl Groups: 2-Amino-6-chlorobenzoic acid is more nucleophilic than its hydroxy counterpart, making it suitable for amide bond formation in drug synthesis . Thiol Functionality: 2-Chloro-6-mercaptobenzoic acid’s -SH group facilitates metal chelation or disulfide bond formation, useful in nanotechnology or enzyme inhibition studies .

Biological Activity

2-Chloro-6-hydroxybenzoic acid (C7H5ClO3) is a benzoic acid derivative characterized by the presence of a chlorine atom and a hydroxyl group on the aromatic ring. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a molecular structure that allows it to interact with biological systems effectively. Its structure can be represented as follows:

  • Molecular Formula : C7H5ClO3
  • SMILES Notation : OC(C1=C(C=CC=C1Cl)O)=O

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial effects of hydroxybenzoic acids found that derivatives like this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Bacillus subtilis40 µg/mL
Candida albicans30 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies. It was observed that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-κB signaling pathways, which are crucial in inflammation .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using various assays, including DPPH and ABTS tests, demonstrating its potential as a protective agent against oxidative damage .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study focused on the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results indicated that the compound could disrupt biofilm formation at concentrations as low as 25 µg/mL, highlighting its potential application in clinical settings to combat resistant strains .
  • Case Study on Anti-inflammatory Action :
    In a controlled experiment assessing the anti-inflammatory effects on murine macrophages, treatment with this compound led to a significant reduction in TNF-alpha levels compared to untreated controls. This suggests its therapeutic potential in managing chronic inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing interaction with enzymes and receptors.
  • Halogen Bonding : The chlorine atom may participate in halogen bonding, influencing molecular recognition processes.
  • Modulation of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-chloro-6-hydroxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pathways for structurally related compounds (e.g., 2-ethyl-6-hydroxybenzoic acid) involve acid-catalyzed esterification or halogenation. For example, chlorination of salicylic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (60–80°C) can introduce chlorine at the ortho position. Catalysts such as FeCl₃ may enhance regioselectivity. Yields are sensitive to solvent polarity and reaction time; polar aprotic solvents (e.g., DMF) typically improve solubility of intermediates .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Monitor absorbance at λmax ~308 nm (similar to 2-hydroxy-6-methylbenzoic acid) to detect aromatic π→π* transitions and assess conjugation .
  • <sup>1</sup>H NMR : Use DMSO-d₆ to resolve hydroxyl (-OH) and carboxylic acid (-COOH) protons. Compare chemical shifts (δ) with reference data for ortho-substituted benzoic acids (e.g., δ 10–12 ppm for -COOH) .
  • HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid can separate impurities, with retention times validated against standards .

Q. How can crystallization conditions be optimized for this compound?

  • Methodological Answer : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes high-purity crystals. Monitor supersaturation via turbidity measurements. For X-ray-quality crystals, use seed crystals or gradient cooling (ΔT = 0.5°C/hour) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 200 K provides sub-Å resolution. Refinement using SHELXL (via the SHELX suite) optimizes thermal displacement parameters and hydrogen bonding networks. For example, the analogous 2-chloro-6-fluorobenzoic acid structure (R factor = 0.032) confirms dihedral angles between aromatic rings and substituents, critical for understanding steric effects . Key Parameters :

Data-to-Parameter RatioR FactorResolution (Å)
16.50.0320.84

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine <sup>13</sup>C NMR DEPT-135 (to distinguish CH₂/CH₃ groups) with IR carbonyl stretching frequencies (~1680 cm⁻¹ for -COOH). Discrepancies in substituent positions can be resolved via NOESY (nuclear Overhauser effect) experiments .
  • Computational Validation : Compare experimental <sup>1</sup>H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can reaction pathways be optimized to minimize by-products in halogenated benzoic acid synthesis?

  • Methodological Answer : Design of Experiments (DoE) methodologies (e.g., Box-Behnken design) evaluate variables like temperature, catalyst loading, and stoichiometry. For chlorination, reducing excess Cl₂ via inline FTIR monitoring decreases dichlorination by-products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis using Gaussian 09 assess electrophilicity. The LUMO energy of the chloro-substituted aromatic ring predicts susceptibility to SNAr (nucleophilic aromatic substitution), with solvation models (e.g., PCM) accounting for solvent effects .

Q. How is this compound evaluated for bioactivity in cellular models?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT on MG-63 osteosarcoma cells) at 24–72 h exposure (concentration range: 1–100 µM). Antioxidant activity is quantified via DPPH radical scavenging (IC₅₀ values compared to ascorbic acid). Synergistic effects with antibiotics are tested using checkerboard microdilution .

Properties

IUPAC Name

2-chloro-6-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEPIUWMXRQPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205527
Record name Benzoic acid, 2-chloro-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-31-0
Record name 2-Chloro-6-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of 10.0 grams (0.048 mole) of 6-chloroanthranilic acid hydrochloride and 100 mL of concentrated hydrochloric acid in 200 mL of water was cooled to 5° C., and a solution of 3.5 grams (0.050 mole) of sodium nitrite in 50 mL of water was added dropwise during a 10 minute period. Upon completion of addition, the reaction mixture was warmed to 90° C. where it was stirred for about 10 minutes. The reaction mixture was cooled to ambient temperature and was filtered. The filter cake was washed with cold heptane and dried to yield 3.7 grams of 6-chlorosalicylic acid. The nmr spectrum was consistent with the proposed structure.
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10 g
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200 mL
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3.5 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-{[(methyloxy)methyl]oxy}benzoic acid (for a preparation see Intermediate 4)(2 g, 9.23 mmol) in THF (20 ml) was added 6 M aqueous HCl (20 ml, 120 mmol). The solution was stirred at ambient temperature for 3 h. The solution was partitioned between ethyl acetate (150 ml) and water (30 ml). The phases were separated and the organic extract washed with water (25 ml). The organic extract was dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a white solid (1.54 g); LCMS: (System 1) (M-H)−=171, tRET=3.26 min.
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0 (± 1) mol
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[Compound]
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Intermediate 4
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20 mL
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20 mL
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-6-hydroxybenzoic acid
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